Ethyl 6-chloroquinoline-4-carboxylate
Overview
Description
Ethyl 6-chloroquinoline-4-carboxylate is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly significant due to its potential use as a pharmaceutical intermediate and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloroquinoline-4-carboxylate typically involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like molecular iodine or silica gel. Microwave-assisted synthesis and solvent-free conditions have also been explored to make the process more efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact and improve cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Ethyl 6-chloroquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimalarial, antibacterial, and anticancer activities.
Synthetic Organic Chemistry: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- Ethyl 2-chloroquinoline-3-carboxylate
Uniqueness
Ethyl 6-chloroquinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-chloroquinoline-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWBFZJHHKPNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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